methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate
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Overview
Description
Methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring, a cyanophenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyanobenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The carboxylate ester group is introduced through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and cyanophenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-cyanophenyl)-1,2-oxazole-5-carboxylate
- Methyl 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylate
- Ethyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate
Uniqueness
Methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate is unique due to the specific position of the cyanophenyl group and the ester functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
1803607-04-6 |
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Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.2 |
Purity |
95 |
Origin of Product |
United States |
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